5,5-Diphenyl-3-propylimidazolidine-2,4-dione

anticonvulsant MES model structure-activity relationship

5,5-Diphenyl-3-propylimidazolidine-2,4-dione (CAS 62053-81-0) is a synthetic derivative of the well-known anticonvulsant drug phenytoin (5,5-diphenylhydantoin). It belongs to the imidazolidine-2,4-dione (hydantoin) class and is characterized by an n-propyl group substitution at the N3 position of the heterocyclic ring.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 62053-81-0
Cat. No. B12001055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diphenyl-3-propylimidazolidine-2,4-dione
CAS62053-81-0
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-2-13-20-16(21)18(19-17(20)22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,22)
InChIKeyBOXWHQWDUBNHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diphenyl-3-propylimidazolidine-2,4-dione (CAS 62053-81-0): A Key N3-Alkyl Phenytoin Derivative for Anticonvulsant and Antimicrobial Selectivity Research


5,5-Diphenyl-3-propylimidazolidine-2,4-dione (CAS 62053-81-0) is a synthetic derivative of the well-known anticonvulsant drug phenytoin (5,5-diphenylhydantoin). It belongs to the imidazolidine-2,4-dione (hydantoin) class and is characterized by an n-propyl group substitution at the N3 position of the heterocyclic ring [1]. Its molecular formula is C18H18N2O2, with a molecular weight of 294.3 g/mol and a computed XLogP3-AA of 3.2, indicating significant lipophilicity [2]. The crystal structure reveals conformational flexibility in the propyl group, which adopts two distinct orientations within the asymmetric unit [1].

Precision in N3-Alkyl Chain Selection: Why 5,5-Diphenyl-3-propylimidazolidine-2,4-dione Is Not a Generic Substitute for Other Phenytoin Derivatives


The pharmacological profile of 5,5-diphenylimidazolidine-2,4-dione derivatives is exquisitely sensitive to the nature of the substituent at the N3 position. Simple substitution with an n-propyl group fundamentally alters the compound's biological fingerprint compared to the parent drug phenytoin or other N3-alkyl congeners. Evidence demonstrates a targeted abrogation of anticonvulsant activity in maximal electroshock models and a distinct lack of antibacterial activity, effects that are prominent in closely related analogs [1]. This precludes the use of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione as a direct functional replacement without explicit, assay-specific validation.

Quantitative Differentiation of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione: Direct Comparative Data on Anticonvulsant, Antibacterial, and Antiproliferative Activity


Complete Abolition of Anticonvulsant Activity in MES Model vs. Phenytoin

In a direct head-to-head comparison within the same study, 5,5-diphenyl-3-propylimidazolidine-2,4-dione (Compound 4) showed no measurable anticonvulsant activity (ED50 not determinable) in the maximal electroshock seizure (MES) model in mice, in stark contrast to the parent compound phenytoin (ED50 ≈ 7.5 mg/kg) and the 3-methyl derivative (ED50 = 39.6 mg/kg) [1].

anticonvulsant MES model structure-activity relationship

Assured Absence of Antibacterial Activity vs. Active 3-Isopropyl and 3-Benzyl Derivatives

The compound demonstrated no antibacterial activity against a standard panel, with Minimum Inhibitory Concentration (MIC) values >103 µM against all tested Gram-positive and Gram-negative bacteria. This directly contrasts with the 3-isopropyl derivative (MIC = 250 µM against E. coli ATCC 25922) and the 3-benzyl derivative (which also showed measurable inhibition zones) in the same study [1].

antibacterial antimicrobial structure-activity relationship

Attenuated Antiproliferative Effect Compared to Unsubstituted Phenytoin in HCT-116 Colon Carcinoma

N-alkylation of phenytoin, including propyl substitution, leads to a diminished ability to form hydrogen bonds and a consequent decrease in antiproliferative activity. In the HCT-116 cell line, compounds 2–7, including the 3-propyl derivative, showed a statistically significant but reduced block of proliferation relative to the parent compound 1 at a concentration of 100 µM [1].

antiproliferative cytotoxicity structure-activity relationship

Potential Cannabinoid CB1 Receptor Antagonist Activity and Focused Lipophilicity

A broad SAR study of 24 3-alkyl-(5,5'-diphenyl) imidazolidinediones found that several compounds, potentially including the 3-propyl congener, exhibited Ki values around 100 nM for the human CB1 cannabinoid receptor [1]. This receptor affinity is a distinct functional branch separate from anticonvulsant sodium channel blockade. The compound's computed XLogP3-AA of 3.2 [2] confirms an optimized lipophilicity window for blood-brain barrier penetration, consistent with a central cannabinoid receptor ligand profile.

cannabinoid receptor antagonist structure-activity relationship

High-Value Application Scenarios for Selectively Procuring 5,5-Diphenyl-3-propylimidazolidine-2,4-dione


Ideal Negative Control for Anticonvulsant Drug Discovery

Due to its demonstrated complete lack of anticonvulsant activity in the gold-standard MES model versus active comparators like phenytoin [1], this compound is a perfect negative control for in vivo seizure screening programs. It allows researchers to confidently attribute seizure protection to specific molecular interactions that are abolished by N3-propyl substitution.

Selective Scaffold with No Antibacterial Confound

For ex vivo or in vivo studies where antibiotic activity is a major confounding factor (e.g., gut microbiome interaction studies, long-term cell culture experiments), its confirmed lack of antibacterial activity against a broad panel of Gram-positive and Gram-negative pathogens [1] makes it a superior choice over the 3-isopropyl or 3-benzyl analogs which exhibit measurable antibacterial effects.

Cannabinoid CB1 Antagonist Lead-Optimization

As part of a small, high-affinity subset for the CB1 receptor (Ki ~100 nM) [2], this compound is a critical procurement target for structure-based optimization of peripherally restricted or centrally-acting cannabinoid antagonists. Its optimized lipophilicity (XLogP3-AA = 3.2) supports CNS drug discovery programs, distinct from anticonvulsant projects.

Crystallography Standard for Conformational Flexibility Studies

The documented crystal structure, highlighting a disordered propyl group with two distinct orientations [3], provides a high-value experimental standard for computational chemists developing force fields or studying the dynamic behavior of alkyl substituents on heterocyclic drug cores.

Quote Request

Request a Quote for 5,5-Diphenyl-3-propylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.